(1-Benzylcyclopropyl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “(1-Benzylcyclopropyl)methanamine hydrochloride” is C11H16ClN . The average mass is 197.704 Da and the monoisotopic mass is 197.097122 Da .Physical And Chemical Properties Analysis
“(1-Benzylcyclopropyl)methanamine hydrochloride” has a molecular weight of 161.25 . It is stored at room temperature and is a liquid in its physical form .Scientific Research Applications
Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine
- Application: This research focuses on the synthesis of novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are "biased agonists" of serotonin 5-HT1A receptors. They showed potential as antidepressant drug candidates due to their significant activity in ERK1/2 phosphorylation and antidepressant-like effects in rat models (Sniecikowska et al., 2019).
Synthesis and Antimicrobial Evaluation of 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine Derivatives
- Application: This study synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. The derivatives exhibited a range of activities, indicating potential for antimicrobial applications (Visagaperumal et al., 2010).
Synthesis of BCP Benzylamines From 2-Azaallyl Anions
- Application: This research involved synthesizing BCP benzylamines through the reaction of [1.1.1]propellane with 2-azaallyl anions, derived from N-benzyl ketimines. It highlighted the potential of BCP benzylamines in medicinal chemistry due to their role as a scaffold in drug candidates (Shelp & Walsh, 2018).
Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides
- Application: This paper describes the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine, which showed a broad spectrum of biological activities. These compounds could have implications in various therapeutic areas due to their diverse biological effects (Aghekyan et al., 2013).
Antibacterial Activity of Copper(II) Complex of 1-(1H-Benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl) Methanamine
- Application: This study synthesized a copper(II) complex of 1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl) methanamine, which exhibited higher antimicrobial activity compared to the free ligand. It demonstrates the potential for developing metal-based antimicrobials (Elayaperumal et al., 2014).
Safety And Hazards
The safety information for “(1-Benzylcyclopropyl)methanamine hydrochloride” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
(1-benzylcyclopropyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-9-11(6-7-11)8-10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYLOHBDHBHCAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylcyclopropyl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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